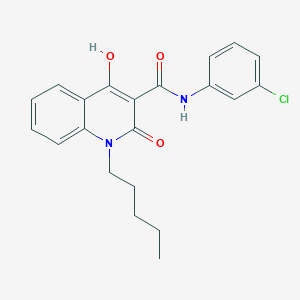![molecular formula C20H14Cl2N2O B15081929 1H-Benzimidazole, 2-[5-chloro-2-[(3-chlorophenyl)methoxy]phenyl]- CAS No. 62871-25-4](/img/structure/B15081929.png)
1H-Benzimidazole, 2-[5-chloro-2-[(3-chlorophenyl)methoxy]phenyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Benzimidazole, 2-[5-chloro-2-[(3-chlorophenyl)methoxy]phenyl]- is a compound belonging to the benzimidazole class of heterocyclic aromatic organic compounds Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Benzimidazole, 2-[5-chloro-2-[(3-chlorophenyl)methoxy]phenyl]- typically involves the condensation of o-phenylenediamine with an appropriate aldehyde or ketone. The reaction is often carried out in the presence of an oxidizing agent such as sodium metabisulfite under mild conditions . The process can be summarized as follows:
Condensation Reaction: o-Phenylenediamine reacts with 5-chloro-2-[(3-chlorophenyl)methoxy]benzaldehyde in the presence of an oxidizing agent.
Cyclization: The intermediate formed undergoes cyclization to yield the final benzimidazole product.
Industrial Production Methods
Industrial production of benzimidazole derivatives, including 1H-Benzimidazole, 2-[5-chloro-2-[(3-chlorophenyl)methoxy]phenyl]-, often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions
1H-Benzimidazole, 2-[5-chloro-2-[(3-chlorophenyl)methoxy]phenyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like potassium carbonate.
Major Products Formed
Oxidation: Formation of benzimidazole N-oxides.
Reduction: Formation of reduced benzimidazole derivatives.
Substitution: Formation of substituted benzimidazole derivatives with various functional groups.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial properties against various bacterial and fungal strains.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 1H-Benzimidazole, 2-[5-chloro-2-[(3-chlorophenyl)methoxy]phenyl]- involves its interaction with specific molecular targets and pathways . The compound is known to:
Inhibit DNA Topoisomerase: This enzyme is crucial for DNA replication and transcription, and its inhibition can lead to cell death.
Induce Apoptosis: The compound can trigger programmed cell death in cancer cells by activating apoptotic pathways.
Comparaison Avec Des Composés Similaires
1H-Benzimidazole, 2-[5-chloro-2-[(3-chlorophenyl)methoxy]phenyl]- can be compared with other benzimidazole derivatives :
Albendazole: An antiparasitic drug used to treat a variety of parasitic worm infestations.
Mebendazole: Another antiparasitic drug with a similar structure and function to albendazole.
Thiabendazole: Used as an antifungal and antiparasitic agent.
Uniqueness
The unique structural features of 1H-Benzimidazole, 2-[5-chloro-2-[(3-chlorophenyl)methoxy]phenyl]- include the presence of chloro and methoxy substituents, which contribute to its distinct biological activities and potential therapeutic applications.
Conclusion
1H-Benzimidazole, 2-[5-chloro-2-[(3-chlorophenyl)methoxy]phenyl]- is a compound with significant potential in various scientific and industrial fields. Its diverse chemical reactivity, coupled with its promising biological activities, makes it a valuable subject of study in medicinal chemistry and related disciplines.
Propriétés
Numéro CAS |
62871-25-4 |
|---|---|
Formule moléculaire |
C20H14Cl2N2O |
Poids moléculaire |
369.2 g/mol |
Nom IUPAC |
2-[5-chloro-2-[(3-chlorophenyl)methoxy]phenyl]-1H-benzimidazole |
InChI |
InChI=1S/C20H14Cl2N2O/c21-14-5-3-4-13(10-14)12-25-19-9-8-15(22)11-16(19)20-23-17-6-1-2-7-18(17)24-20/h1-11H,12H2,(H,23,24) |
Clé InChI |
UGHHTJBKWUOINU-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)NC(=N2)C3=C(C=CC(=C3)Cl)OCC4=CC(=CC=C4)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![9-Chloro-2-(4-methylphenyl)-5-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B15081865.png)
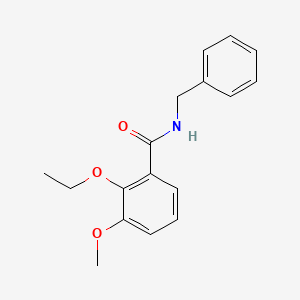
![1-[(E)-2-(2,4-dinitrophenyl)ethenyl]-2,4-dinitrobenzene](/img/structure/B15081873.png)
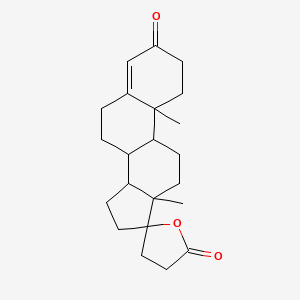
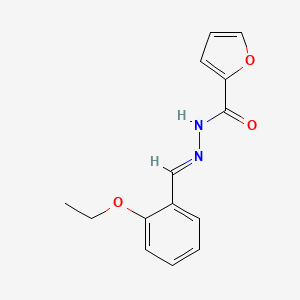
![Methyl 2-{[(3-formyl-2,2-dimethyl-1,3-thiazolidin-4-yl)carbonyl]amino}benzoate](/img/structure/B15081892.png)

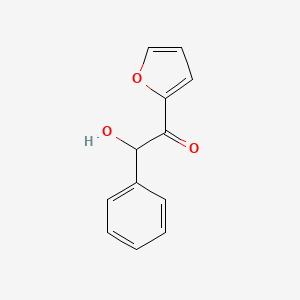

![4-({(E)-[4-(benzyloxy)phenyl]methylidene}amino)-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B15081916.png)
![5-(4-tert-butylphenyl)-4-{[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]amino}-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B15081920.png)

